An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of the novel compound 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. As a unique molecular entity with potential applications in pharmaceutical and agrochemical research, a thorough understanding of its physicochemical characteristics is paramount for its effective development and utilization. This document outlines the known molecular attributes and presents a series of robust, field-proven experimental protocols for the determination of its key physical properties, including melting point, solubility profile, and crystalline structure. The methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating framework for the generation of reliable and reproducible data, which is critical for advancing research and development initiatives.
Introduction: Unveiling a Compound of Interest
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a halogenated and sulfonated nitroaromatic compound. Its multifaceted structure, incorporating a chloro, a fluoro, a methanesulfonyl, and a nitro group on a benzene ring, suggests a wide range of potential chemical reactivity and makes it a person of interest for synthetic chemists. The interplay of these functional groups is anticipated to significantly influence its physical properties, which in turn govern its behavior in various experimental and physiological systems.
The precise characterization of a compound's physical properties is a cornerstone of drug discovery and development. These parameters dictate a substance's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This guide serves as a foundational resource for researchers initiating work with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, providing both established data and a clear roadmap for empirical characterization.
Known and Predicted Physicochemical Properties
While extensive experimental data for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is not yet widely published, the following fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₄S | CRO Splendid Lab Pvt. Ltd. |
| Molecular Weight | 253.64 g/mol | CRO Splendid Lab Pvt. Ltd. |
| CAS Number | 1820740-06-4 | CRO Splendid Lab Pvt. Ltd. |
Due to the absence of experimentally determined data for other key physical properties, computational predictive models can offer valuable initial estimations. However, it is imperative that these predictions are subsequently verified through empirical testing as outlined in the following sections.
Experimental Determination of Core Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point, solubility, and crystalline structure of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. The rationale behind key experimental choices is elucidated to empower the researcher with a deeper understanding of the processes.
Melting Point Determination: A Gateway to Purity and Identity
The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed range often suggests the presence of impurities.
This protocol describes the determination of the melting point using a standard capillary melting point apparatus.
Materials and Equipment:
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1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (solid)
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Melting point capillaries (sealed at one end)
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Mortar and pestle
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Spatula
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Melting point apparatus with a calibrated thermometer or digital temperature sensor
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Safety glasses and lab coat
Procedure:
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Sample Preparation: Place a small amount of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene into a clean, dry mortar and gently grind it into a fine powder with the pestle. This ensures uniform packing in the capillary tube.
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Capillary Loading: Invert a melting point capillary and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
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Sample Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom. Repeat the loading and packing process until a column of 2-3 mm of packed sample is achieved.
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Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
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Melting Point Determination:
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Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.
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As the temperature approaches the anticipated melting point, reduce the heating rate to 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.
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Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Continue to heat slowly and record the temperature at which the last solid particle melts (the completion of melting).
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Data Recording: The melting point is reported as a range from the onset to the completion of melting.
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Validation: For a self-validating system, perform the measurement in triplicate to ensure reproducibility.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profiling: A Key to Understanding Bioavailability and Formulation
Solubility is a thermodynamic equilibrium, and its determination is vital for predicting a compound's behavior in biological systems and for developing suitable formulations. The following protocol outlines a robust method for determining the thermodynamic solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in various solvents.
The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment:
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1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (solid)
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A range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
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Syringe filters (e.g., 0.22 µm) compatible with the chosen solvents
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials on an orbital shaker in a temperature-controlled incubator.
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Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
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Analysis by HPLC:
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Prepare a series of standard solutions of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene of known concentrations in a suitable solvent (e.g., the mobile phase of the HPLC method).
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Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
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Inject the filtered sample solutions into the HPLC and determine their concentrations by comparing their peak areas to the calibration curve.
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Data Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Diagram of the Solubility Profiling Workflow:
Caption: Workflow for Solubility Profiling.
Crystalline Structure Elucidation: The Blueprint of the Solid State
Understanding the three-dimensional arrangement of atoms in the solid state is crucial for identifying potential polymorphs, which can have different physical properties and stabilities. Single-crystal X-ray diffraction is the definitive method for determining the crystalline structure.
This protocol provides a general workflow for obtaining and analyzing a single crystal of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.
Materials and Equipment:
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1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (purified)
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A selection of solvents for crystallization (e.g., ethanol, acetone, ethyl acetate, hexane)
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Small vials or test tubes
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Microscope
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Single-crystal X-ray diffractometer
Procedure:
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Crystal Growth (Slow Evaporation):
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Dissolve a small amount of purified 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in a suitable solvent or solvent mixture to create a nearly saturated solution.
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Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
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Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
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Monitor the vial periodically for the formation of single crystals.
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Crystal Selection and Mounting:
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Once suitable crystals have formed (typically with well-defined faces and a size of at least 0.1 mm in all dimensions), carefully select a single, high-quality crystal under a microscope.
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Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.
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Data Collection:
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Mount the goniometer head on the X-ray diffractometer.
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
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Center the crystal in the X-ray beam.
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Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
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Structure Solution and Refinement:
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Process the raw diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
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Data Analysis and Visualization:
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Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
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Generate a graphical representation of the crystal structure.
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Diagram of the Crystallography Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion and Future Directions
This technical guide has established the foundational molecular properties of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and provided a comprehensive set of protocols for the empirical determination of its key physical characteristics. The successful execution of these experiments will yield a complete physicochemical profile of the compound, which is indispensable for its progression in any research and development pipeline.
Future work should focus on the experimental determination of these properties and the subsequent investigation of the compound's chemical stability, reactivity, and preliminary biological activity. The data generated through the application of the methodologies outlined herein will provide the scientific community with the necessary foundation to unlock the full potential of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.
References
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.
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ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
